molecular formula C12H21N3O3S B14524206 4-Amino-N-[3-(dimethylamino)propyl]-2-methoxybenzene-1-sulfonamide CAS No. 62564-08-3

4-Amino-N-[3-(dimethylamino)propyl]-2-methoxybenzene-1-sulfonamide

Cat. No.: B14524206
CAS No.: 62564-08-3
M. Wt: 287.38 g/mol
InChI Key: IIBFNFZHFUYTIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-[3-(dimethylamino)propyl]-2-methoxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an amino group, a dimethylamino propyl chain, a methoxy group, and a sulfonamide group attached to a benzene ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-[3-(dimethylamino)propyl]-2-methoxybenzene-1-sulfonamide typically involves the reaction of 4-amino-2-methoxybenzenesulfonyl chloride with N,N-dimethyl-1,3-propanediamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-[3-(dimethylamino)propyl]-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-N-[3-(dimethylamino)propyl]-2-methoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-N-[3-(dimethylamino)propyl]-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-Amino-N-[3-(dimethylamino)propyl]-2-methoxybenzene-1-sulfonamide can be compared with other similar compounds such as:

    N-[3-(dimethylamino)propyl]methacrylamide: Used in the synthesis of pH-sensitive hydrogels.

    N-[3-(dimethylamino)propyl]acetamide: Used as a sodium channel blocker.

    N-[3-(dimethylamino)propyl]acridine-4-carboxamide: Investigated for its antitumor properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

62564-08-3

Molecular Formula

C12H21N3O3S

Molecular Weight

287.38 g/mol

IUPAC Name

4-amino-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide

InChI

InChI=1S/C12H21N3O3S/c1-15(2)8-4-7-14-19(16,17)12-6-5-10(13)9-11(12)18-3/h5-6,9,14H,4,7-8,13H2,1-3H3

InChI Key

IIBFNFZHFUYTIM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNS(=O)(=O)C1=C(C=C(C=C1)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.